2-Ethoxy-2-p-tolyl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-p-tolyl-ethylamine is an organic compound with the molecular formula C11H17NO It is a derivative of ethylamine, featuring an ethoxy group and a p-tolyl group attached to the ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-p-tolyl-ethylamine typically involves the reaction of p-tolylacetaldehyde with ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.
-
Step 1: Formation of Imine
- p-Tolylacetaldehyde, Ethylamine
Catalyst: Acid (e.g., hydrochloric acid)
Conditions: Room temperature, stirring for several hours
-
Step 2: Reduction of Imine
Reactants: Imine intermediate
Reducing Agent: Sodium borohydride or hydrogen gas with a palladium catalyst
Conditions: Mild temperature, solvent (e.g., ethanol)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-Ethoxy-2-p-tolyl-ethylamine can undergo oxidation reactions to form corresponding oxides or ketones.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
-
Reduction: : The compound can be reduced to form secondary or tertiary amines.
Reagents: Lithium aluminum hydride, hydrogen gas with a metal catalyst
Conditions: Anhydrous conditions, solvent (e.g., ether)
-
Substitution: : The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reagents: Halides, alcohols
Conditions: Basic medium, solvent (e.g., acetone)
Major Products
Oxidation: Formation of p-tolylacetone or p-tolylacetic acid
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of various substituted ethylamines
Scientific Research Applications
Chemistry
In chemistry, 2-Ethoxy-2-p-tolyl-ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of ethylamine derivatives with biological macromolecules. It can also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its reactivity makes it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-p-tolyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and p-tolyl groups can influence the binding affinity and specificity of the compound towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-p-tolyl-ethylamine
- 2-Ethoxy-2-phenyl-ethylamine
- 2-Ethoxy-2-m-tolyl-ethylamine
Uniqueness
Compared to similar compounds, 2-Ethoxy-2-p-tolyl-ethylamine offers a unique combination of ethoxy and p-tolyl groups, which can enhance its reactivity and specificity in various applications. Its structural features make it a valuable compound for the synthesis of diverse chemical entities and for exploring new areas of research.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-ethoxy-2-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-3-13-11(8-12)10-6-4-9(2)5-7-10/h4-7,11H,3,8,12H2,1-2H3 |
InChI Key |
IITFNNKQOMMYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.